molecular formula C15H14ClN5O B276664 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

Cat. No. B276664
M. Wt: 315.76 g/mol
InChI Key: DSKOLMYULFFJBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, also known as ACTA, is a tetrazole-based compound that has gained significant attention in the scientific community due to its potential use in the treatment of various diseases. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.

Mechanism Of Action

The mechanism of action of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine is not fully understood, but it is believed to work by inhibiting various enzymes and signaling pathways. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory cytokines. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the activity of monoamine oxidase, an enzyme that breaks down neurotransmitters.
Biochemical and Physiological Effects:
2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to have various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to induce apoptosis and inhibit angiogenesis, which are essential for the growth and survival of cancer cells. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce the production of pro-inflammatory cytokines, which are responsible for the symptoms of inflammation. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce oxidative stress and inflammation, which are associated with the development of neurological disorders.

Advantages And Limitations For Lab Experiments

2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has several advantages for lab experiments, including its stability, solubility, and low toxicity. However, its limitations include its high cost and limited availability.

Future Directions

There are several future directions for the research and development of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine, including the optimization of its synthesis method, the identification of its molecular targets, and the development of new derivatives with improved efficacy and reduced toxicity. Additionally, further research is needed to explore the potential use of 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine in the treatment of other diseases, such as cardiovascular diseases and metabolic disorders.

Synthesis Methods

2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine can be synthesized using various methods, including the reaction of 2-chlorobenzyl alcohol with 5-(2-furyl)-1H-tetrazole and allylamine in the presence of a base. The resulting product is purified using column chromatography to obtain pure 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine. Other methods of synthesis include the reaction of 2-chlorobenzyl alcohol with 5-(2-furyl)-1H-tetrazole and allyl isocyanate, followed by reduction with sodium borohydride.

Scientific Research Applications

2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurological disorder research, 2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

properties

Product Name

2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

N-[[5-(2-chlorophenyl)furan-2-yl]methyl]-2-prop-2-enyltetrazol-5-amine

InChI

InChI=1S/C15H14ClN5O/c1-2-9-21-19-15(18-20-21)17-10-11-7-8-14(22-11)12-5-3-4-6-13(12)16/h2-8H,1,9-10H2,(H,17,19)

InChI Key

DSKOLMYULFFJBZ-UHFFFAOYSA-N

SMILES

C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl

Canonical SMILES

C=CCN1N=C(N=N1)NCC2=CC=C(O2)C3=CC=CC=C3Cl

Origin of Product

United States

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